molecular formula C7H2BrF3N2 B15058870 4-Bromo-6-(trifluoromethyl)picolinonitrile

4-Bromo-6-(trifluoromethyl)picolinonitrile

Cat. No.: B15058870
M. Wt: 251.00 g/mol
InChI Key: DJHCLJZOYOJTHI-UHFFFAOYSA-N
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Description

4-Bromo-6-(trifluoromethyl)picolinonitrile is an organic compound with the molecular formula C7H2BrF3N2 It is a derivative of picolinonitrile, characterized by the presence of a bromine atom at the fourth position and a trifluoromethyl group at the sixth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-(trifluoromethyl)picolinonitrile typically involves the bromination of 6-(trifluoromethyl)picolinonitrile. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS). The reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding oxides or reduction reactions to yield reduced derivatives.

    Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like tetrahydrofuran or dimethylformamide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino derivative, while a Suzuki-Miyaura coupling reaction would produce a biaryl compound.

Scientific Research Applications

4-Bromo-6-(trifluoromethyl)picolinonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and advanced materials.

Mechanism of Action

The mechanism by which 4-Bromo-6-(trifluoromethyl)picolinonitrile exerts its effects depends on its interaction with molecular targets. The presence of the bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific pharmacological or biochemical effects.

Comparison with Similar Compounds

  • 4-Bromo-2-(trifluoromethyl)pyridine
  • 6-Bromo-4-(trifluoromethyl)pyridine
  • 4-Chloro-6-(trifluoromethyl)picolinonitrile

Uniqueness: 4-Bromo-6-(trifluoromethyl)picolinonitrile is unique due to the specific positioning of the bromine and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced stability in various chemical environments. The compound’s trifluoromethyl group also contributes to its lipophilicity and ability to interact with hydrophobic regions of biological targets.

Properties

Molecular Formula

C7H2BrF3N2

Molecular Weight

251.00 g/mol

IUPAC Name

4-bromo-6-(trifluoromethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C7H2BrF3N2/c8-4-1-5(3-12)13-6(2-4)7(9,10)11/h1-2H

InChI Key

DJHCLJZOYOJTHI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C#N)C(F)(F)F)Br

Origin of Product

United States

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